Hedgehog IN-2

Medulloblastoma Smoothened Antagonist Hedgehog Signaling Inhibition

Researchers face reproducibility issues when substituting SMO antagonists with different chemotypes. Hedgehog IN-2 (CAS 1126365-74-9) solves this with a validated benzamide-pyridinylmethoxy-imidazole scaffold. • Potent SMO antagonism: IC50 <0.003 μM in C3H10T1/2 cells. • 58.1% pathway inhibition at 3 μM. • Consistent purity ≥98% (HPLC). • Ships ambient; stable at room temperature. For SAR studies, resistance profiling, and screening campaigns.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
Cat. No. B12398474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedgehog IN-2
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC=C(N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4
InChIInChI=1S/C24H22N4O2/c1-16-6-7-19(23-26-14-17(2)27-23)13-22(16)28-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)
InChIKeyGMVNSGUKXHWVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hedgehog IN-2 for Research Procurement: A Selective Hedgehog Pathway Inhibitor with Sub-Nanomolar Potency


Hedgehog IN-2 (also known as Compound 20, CAS 1126365-74-9) is a synthetic small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, functioning as an antagonist at the Smoothened (SMO) receptor . The compound has a molecular weight of 398.46 g/mol, a molecular formula of C24H22N4O2, and is characterized by an N-(2-methyl-5-(4-methyl-1H-imidazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide structure . In the widely used C3H10T1/2 mouse embryonic fibroblast model, Hedgehog IN-2 demonstrates potent pathway inhibition with a reported IC50 of less than 0.003 μM .

Why Hedgehog IN-2 Cannot Be Simply Replaced by Other In-Class Inhibitors: Evidence for Procurement Decisions


The Hedgehog inhibitor landscape is populated by compounds with diverse chemotypes, mechanisms, and biological profiles, rendering them non-interchangeable for research applications. Critical differences exist in their molecular targets (e.g., SMO vs. GLI1), binding sites within SMO, and susceptibility to known resistance mutations [1]. Furthermore, in-class inhibitors exhibit substantial variation in potency across different species orthologs (e.g., mouse vs. human SMO) and cell types, making the choice of tool compound pivotal to experimental reproducibility . Substituting Hedgehog IN-2 with a structurally or pharmacologically distinct alternative without rigorous re-validation can introduce confounding variables, including off-target effects at drug transporters like P-gp and ABCG2, which are known for certain clinical inhibitors, thereby compromising data interpretation in cancer and developmental biology studies .

Quantitative Differentiation of Hedgehog IN-2: Comparative Data vs. Key Analogs and In-Class Alternatives


Target Engagement and Pathway Potency: Hedgehog IN-2 vs. the Clinical Candidate SMO-IN-2

Hedgehog IN-2 demonstrates significantly greater potency in the C3H10T1/2 cellular assay compared to the clinical-stage SMO inhibitor SMO-IN-2, despite the latter's established anti-proliferative activity in the Daoy medulloblastoma model . When comparing the reported inhibitory concentrations in the Hedgehog pathway, Hedgehog IN-2 (IC50 < 0.003 μM) is over 40-fold more potent than SMO-IN-2 (IC50 = 123.4 nM, equivalent to 0.1234 μM) . This substantial difference in cellular potency suggests that Hedgehog IN-2 may be a more sensitive tool for probing the Hh pathway, particularly in contexts requiring strong target engagement at low compound concentrations.

Medulloblastoma Smoothened Antagonist Hedgehog Signaling Inhibition

Comparative Cellular Pathway Inhibition: Hedgehog IN-2 vs. the Structurally Related Hedgehog IN-3

Within a shared C3H10T1/2 cell assay, Hedgehog IN-2 exhibits superior pathway inhibition compared to its direct structural analog, Hedgehog IN-3 . Hedgehog IN-2 is reported to have an IC50 of less than 0.003 μM, while Hedgehog IN-3 shows an IC50 of 0.01 μM under the same experimental conditions . This represents a potency advantage of more than 3-fold for Hedgehog IN-2. Furthermore, at a concentration of 3 μM over 72 hours, Hedgehog IN-2 achieves a pathway inhibition rate of 58.1% [1]. This data provides a clear quantitative basis for selecting the more potent analog from this chemotype series.

Cell Differentiation Small Molecule Inhibitor Pathway Antagonist

In Vitro Potency Differentiation: Hedgehog IN-2 vs. Clinical SMO Inhibitors (Vismodegib, Sonidegib, Glasdegib)

Hedgehog IN-2's reported cellular IC50 (<0.003 μM) positions it as a highly potent inhibitor relative to FDA-approved clinical SMO antagonists when comparing data from relevant cell-based assays . Vismodegib has a reported IC50 of 3 nM (0.003 μM) in cell-free assays [1]. Sonidegib shows IC50 values of 1.3 nM (mouse) and 2.5 nM (human) in cell-free binding assays . Glasdegib has an IC50 of 5 nM in a Gli-luciferase reporter assay . While these assays differ, the data indicates Hedgehog IN-2 operates in a comparable or superior potency range to clinical leads in its validated cell model. This suggests its utility as a benchmark tool for validating novel Hh pathway modulators.

Basal Cell Carcinoma Drug Development Comparative Pharmacology

Structural Differentiation: A Unique Chemotype for Novel Intellectual Property and SAR Studies

Hedgehog IN-2 (Compound 20) is defined by a distinct chemical architecture: N-(2-methyl-5-(4-methyl-1H-imidazol-2-yl)phenyl)-4-(pyridin-2-ylmethoxy)benzamide . This structure, featuring a central benzamide core linked to a pyridinylmethoxy moiety and a substituted imidazole, is notably different from the complex alkaloid structure of Cyclopamine (IC50 = 46 nM), the benzamide-based Vismodegib, or the biphenyl-amide chemotype of Sonidegib . As an investigational compound from patent literature related to isoquinoline, quinoline, and quinazoline derivatives, Hedgehog IN-2 represents a novel chemical space for SMO antagonism [1]. This structural novelty is crucial for medicinal chemistry programs aiming to expand structure-activity relationships (SAR) and explore new intellectual property around non-canonical SMO inhibitors.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Recommended Research and Industrial Application Scenarios for Hedgehog IN-2


Potency Benchmarking in Hedgehog Pathway Inhibitor Discovery and Optimization

Hedgehog IN-2 serves as a high-potency reference compound for screening and profiling novel SMO antagonists. Its sub-0.003 μM IC50 in C3H10T1/2 cells provides a rigorous benchmark for evaluating the efficacy of new chemical entities . Medicinal chemists can directly compare the potency and efficacy (e.g., 58.1% inhibition at 3 μM) of their lead series against this established tool compound under standardized assay conditions [1].

Investigating Resistance Mechanisms to SMO Antagonists in Oncology Models

Given its unique benzamide-pyridinylmethoxy-imidazole chemotype, Hedgehog IN-2 is a valuable probe for studying acquired resistance to SMO inhibitors . Researchers can use it alongside structurally distinct clinical inhibitors (e.g., Vismodegib, Sonidegib) to dissect whether resistance mechanisms in patient-derived xenograft (PDX) or cell line models (such as medulloblastoma) are specific to a particular inhibitor chemotype or generalizable to SMO antagonism as a class [1].

SAR Expansion and Lead Optimization for Next-Generation SMO Inhibitors

For structure-activity relationship (SAR) studies, Hedgehog IN-2 provides a validated scaffold for chemical modification . Its potency advantage over the related analog Hedgehog IN-3 (>3-fold lower IC50) offers a clear starting point for medicinal chemistry campaigns aiming to improve pharmacokinetic properties or overcome off-target liabilities while maintaining strong on-target cellular activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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